molecular formula C17H16N2O3 B2374002 N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide CAS No. 898454-55-2

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide

Cat. No.: B2374002
CAS No.: 898454-55-2
M. Wt: 296.326
InChI Key: SLAPBQFTSVAJQO-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C17H16N2O3 and its molecular weight is 296.326. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methods

Various synthesis methods have been developed for compounds with structures similar to N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)furan-2-carboxamide. For instance, the coupling of quinoline-6-amine with furan-2-carbonyl chloride has been used to prepare quinolinyl furan carboxamides. Subsequent treatments, such as with P2S5 in anhydrous pyridine, lead to thioamides, which can undergo further oxidation to yield thiazoloquinolines. These methodologies highlight the potential for synthesizing a broad range of heterocyclic compounds with varying functional groups and structural motifs (El’chaninov & Aleksandrov, 2017).

Chemical Properties and Reactions

The compound and its derivatives have been involved in various chemical reactions, including electrophilic and nucleophilic substitution reactions, showcasing their reactivity and potential for further chemical modifications. These reactions are essential for exploring the chemical space around the core structure for potential applications in medicinal chemistry and material science (Aleksandrov, El’chaninov, & Zablotskii, 2019).

Applications in Drug Discovery and Material Science

Cytotoxicity and Antiproliferative Activity

Derivatives of pyrroloquinoline and furan carboxamides have been synthesized and tested for their antiproliferative activity against various cancer cell lines. Some derivatives showed promising results, indicating potential applications in cancer therapy. The detailed study of these compounds’ interactions with cellular targets can lead to the development of new therapeutic agents (Hung et al., 2014).

Properties

IUPAC Name

N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-10-13-9-12(18-16(20)14-5-3-7-22-14)8-11-4-2-6-19(15(11)13)17(10)21/h3,5,7-10H,2,4,6H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLAPBQFTSVAJQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51088156
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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